Quantitative Substrate Selectivity: Z-Gly-Gly-Leu-AMC vs. Suc-LLVY-AMC in Inhibitor Studies
The differential engagement of Z-Gly-Gly-Leu-AMC with the proteasome's active site is quantitatively demonstrated through inhibitor sensitivity studies. In head-to-head experiments using the 20S proteasome, the antitumor drug aclacinomycin A (50 µM) inhibited the hydrolysis of Z-Gly-Gly-Leu-AMC by 87-98%, whereas the hydrolysis of Suc-LLVY-AMC was only minimally affected (approximately 0-13% inhibition) . This stark contrast confirms that these substrates, while both reporting on 'chymotrypsin-like' activity, are not functionally equivalent and are processed by distinct subsites within the β5 subunit.
| Evidence Dimension | Inhibition of substrate hydrolysis by aclacinomycin A (50 µM) |
|---|---|
| Target Compound Data | Z-Gly-Gly-Leu-AMC hydrolysis inhibited by 87-98% |
| Comparator Or Baseline | Suc-LLVY-AMC hydrolysis inhibited by 0-13% |
| Quantified Difference | At least a 6.7-fold greater inhibition of Z-Gly-Gly-Leu-AMC turnover compared to Suc-LLVY-AMC. |
| Conditions | Bovine pituitary 20S proteasome assay, pH 7.5. |
Why This Matters
This demonstrates that for studies involving proteasome inhibitors (e.g., aclacinomycin A, MG132), Z-Gly-Gly-Leu-AMC provides a distinct and more sensitive readout of a specific pharmacologically relevant interaction than Suc-LLVY-AMC.
